2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid CAS 669713-81-9
2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid CAS 669713-81-9
An In-Depth Technical Guide to 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 669713-81-9): A Selective mPGES-1 Inhibitor
Introduction and Strategic Significance
2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid is a potent and specific small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). The strategic value of this compound lies in its targeted approach to modulating the inflammatory cascade. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, fever, and is implicated in the progression of various cancers.[1][2] For decades, the primary strategy for controlling PGE2 production has been the inhibition of cyclooxygenase (COX) enzymes with non-steroidal anti-inflammatory drugs (NSAIDs).[2]
However, NSAIDs and even COX-2 selective inhibitors (coxibs) present significant mechanism-based side effects, primarily gastrointestinal bleeding and an increased risk of adverse cardiovascular events.[2][3] This is because COX enzymes are responsible for the production of the precursor prostaglandin H2 (PGH2), which is converted into multiple prostanoids with diverse physiological functions, including the antithrombotic prostacyclin (PGI2).[3][4]
Targeting mPGES-1, the specific terminal enzyme that converts PGH2 to the pro-inflammatory PGE2, represents a more refined therapeutic strategy.[5][6] This approach aims to selectively suppress inflammatory PGE2 without disrupting the production of other crucial prostanoids, offering the potential for a new generation of anti-inflammatory and analgesic drugs with a significantly improved safety profile.[2][3][4] This guide provides a comprehensive technical overview of 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid, from its mechanism of action to detailed experimental protocols for its evaluation.
Physicochemical Properties
The fundamental properties of 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid are summarized below. These data are essential for sample handling, formulation, and experimental design.
| Property | Value | Reference |
| CAS Number | 669713-81-9 | [7] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [7] |
| Molecular Weight | 281.13 g/mol | [7] |
| Canonical SMILES | O=C(O)CC1=CC=C(C2=CC(Cl)=CC(Cl)=C2)C=C1 | [7] |
| Storage Conditions | Sealed in dry, 2-8°C | [7] |
The Prostaglandin E2 Pathway: Rationale for mPGES-1 Inhibition
Understanding the rationale for developing inhibitors like 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid requires a clear view of the prostaglandin biosynthesis pathway. The synthesis of PGE2 is a multi-step enzymatic process initiated by inflammatory stimuli.
Mechanism of Action: The process begins with the release of arachidonic acid (AA) from the cell membrane. Cyclooxygenase enzymes (COX-1 and COX-2) then convert AA into the unstable intermediate, PGH2.[1] From this critical juncture, PGH2 can be isomerized by various terminal synthases into different prostaglandins (PGE2, PGD2, PGI2, etc.).
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key terminal synthase that is functionally coupled with COX-2.[8] Under normal physiological conditions, mPGES-1 expression is low.[5] However, in the presence of pro-inflammatory stimuli such as lipopolysaccharide (LPS), interleukin-1β (IL-1β), or TNF-α, its expression is markedly upregulated, leading to a surge in PGE2 production that drives the inflammatory response.[1][6]
By specifically inhibiting mPGES-1, 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid blocks the final, committed step in inflammatory PGE2 synthesis. This allows the PGH2 substrate to be shunted towards other synthases, potentially increasing the production of beneficial prostanoids like the cardioprotective PGI2.[4] This mechanism is the basis for the hypothesized improved cardiovascular safety profile compared to coxibs.[3]
Proposed Synthesis and Characterization
While the exact commercial synthesis route for CAS 669713-81-9 is proprietary, a plausible and efficient method for creating the core biphenyl structure involves a Suzuki cross-coupling reaction. This is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.
Proposed Synthetic Route: The synthesis would logically involve the coupling of a (4-carboxymethyl)phenyl boronic acid or ester with a 1-halo-3,5-dichlorobenzene (e.g., 1-bromo-3,5-dichlorobenzene). The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base.
Characterization: Post-synthesis, the compound's identity, purity, and structural integrity must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
In Vitro Evaluation: Methodologies and Protocols
Assessing the potency and selectivity of 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid requires robust in vitro assays. The following protocols provide a framework for its characterization.
Cell-Free mPGES-1 Enzymatic Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of mPGES-1. The use of a cell-free system isolates the interaction to the enzyme itself, removing confounding factors like cell permeability. Microsomes from IL-1β-stimulated A549 lung carcinoma cells serve as a reliable and inducible source of human mPGES-1.[9]
Step-by-Step Protocol:
-
Enzyme Preparation:
-
Culture human A549 cells to ~80% confluency.
-
Induce mPGES-1 expression by treating cells with IL-1β (e.g., 10 ng/mL) for 24-48 hours.
-
Harvest the cells, wash with PBS, and resuspend in a hypotonic lysis buffer.
-
Homogenize the cells and perform differential centrifugation, pelleting the microsomal fraction via ultracentrifugation (e.g., 100,000 x g).
-
Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration (e.g., via Bradford assay).
-
-
Inhibition Assay:
-
In a 96-well plate, add the microsomal preparation (enzyme source) to a reaction buffer containing the essential cofactor glutathione (GSH).[1]
-
Add 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (a known mPGES-1 inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, PGH2 (e.g., 20 µM).[9]
-
Allow the reaction to proceed for a short, defined time (e.g., 60 seconds) on ice or at 4°C.
-
Quench the reaction by adding a stopping solution (e.g., SnCl₂), which reduces any remaining PGH2.
-
-
Detection and Analysis:
-
Quantify the amount of PGE2 produced using a validated method such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or, for higher specificity and accuracy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay for PGE2 Production
This assay evaluates the inhibitor's efficacy in a more physiologically relevant context, accounting for cell membrane permeability and potential engagement with intracellular pathways.
Step-by-Step Protocol:
-
Cell Plating:
-
Plate a relevant cell line, such as RAW 264.7 murine macrophages or human A549 cells, in 24- or 48-well plates and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with serial dilutions of 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid or vehicle control for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Induce inflammation and PGE2 production by adding an inflammatory stimulus, such as LPS (for macrophages) or IL-1β (for A549 cells).[5]
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 18-24 hours) to allow for mPGES-1 expression and PGE2 synthesis and release.
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using ELISA or LC-MS/MS.
-
Determine the IC₅₀ value for the inhibition of cellular PGE2 production.
-
Assessing Selectivity: To confirm that the compound's activity is due to mPGES-1 inhibition and not upstream COX inhibition, parallel assays measuring the production of other prostanoids (like PGI2, measured as its stable metabolite 6-keto-PGF1α) can be performed. A selective mPGES-1 inhibitor should decrease PGE2 levels while having a minimal effect on, or even increasing, the levels of other prostanoids.[10]
Potential Therapeutic Applications and Future Directions
The selective inhibition of mPGES-1 by compounds like 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid positions them as promising candidates for treating a range of human diseases.
-
Inflammatory Disorders: Given the central role of PGE2 in inflammation, the most direct application is in treating chronic inflammatory diseases. This includes conditions like osteoarthritis and rheumatoid arthritis, where mPGES-1 levels are significantly elevated in affected tissues.[5][10] Its targeted action could provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal and cardiovascular complications.[3][10]
-
Oncology: mPGES-1 is overexpressed in a wide variety of cancers, and the resulting PGE2 production is known to promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[1][9] Therefore, mPGES-1 inhibitors are being actively investigated as potential anti-cancer agents, either as monotherapies or in combination with existing treatments.
-
Pain Management: By blocking the synthesis of a key mediator of pain signaling at both peripheral and central levels, mPGES-1 inhibitors hold significant promise for the treatment of both acute and chronic pain.[3]
Future Directions: While the in vitro profile of 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid is compelling, further preclinical development is necessary. Key next steps include comprehensive in vivo studies in animal models of arthritis, pain, and cancer to establish efficacy, pharmacokinetics, and a comprehensive safety profile. These studies will be critical in validating the therapeutic hypothesis and advancing this promising compound toward clinical evaluation.
References
- Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta Pharmaceutica Sinica B.
- Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC. PubMed Central.
- Gauthier, K. M., et al. (2011). Identification and development of mPGES-1 inhibitors: where we are at? - PMC. Future Medicinal Chemistry.
- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.
- Tiano, H. F., & Loftin, C. D. (2004). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC. Arthritis Research & Therapy.
- BLDpharm. (n.d.). 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid. BLDpharm.
- Luz, J. G., et al. (2015). Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. Journal of Medicinal Chemistry.
- Abdelgawad, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- Korbecki, J., et al. (2019). Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. Frontiers in Immunology.
- Abdelgawad, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Wang, M., et al. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Bruno, A., et al. (2016). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters.
- Wang, M., & FitzGerald, G. A. (2013). Microsomal Prostaglandin E2 Synthase-1 Modulates the Response to Vascular Injury - PMC. Circulation Research.
- Kudo, I., & Chiba, T. (2019). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & Other Lipid Mediators.
Sources
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. e-century.us [e-century.us]
- 6. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 669713-81-9|2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 8. Frontiers | Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
